

# Technical Guide: Spectroscopic Profiling of (7-Bromo-2-chloroquinolin-3-yl)methanol

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## Compound of Interest

Compound Name: (7-Bromo-2-chloroquinolin-3-yl)methanol

CAS No.: 1017403-71-2

Cat. No.: B1291154

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## Executive Summary & Compound Identity

**(7-Bromo-2-chloroquinolin-3-yl)methanol** (CAS: 1017403-71-2) is a densely functionalized heterocyclic building block. Its utility lies in the orthogonality of its reactive sites: the 2-chloro position is susceptible to nucleophilic aromatic substitution (

), the 7-bromo position to metal-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), and the 3-hydroxymethyl group to oxidation or conversion into a leaving group.

Accurate spectroscopic identification is paramount to distinguishing this compound from its regioisomers (e.g., the 6-bromo analogue, a known intermediate in Bedaquiline synthesis).

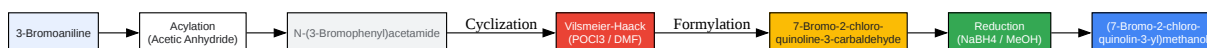
Property	Data
IUPAC Name	(7-Bromo-2-chloroquinolin-3-yl)methanol
Molecular Formula	
Molecular Weight	272.53 g/mol
Monoisotopic Mass	270.9400 (for )
Appearance	Off-white to pale yellow solid
Solubility	Soluble in DMSO, DMF; moderate in , MeOH

## Synthetic Context & Matrix

Understanding the synthesis informs the impurity profile.[1] This compound is typically accessed via a Vilsmeier-Haack cyclization of a 3-bromoacetanilide derivative, followed by reduction.

## Synthesis Workflow (DOT Diagram)

The following diagram illustrates the logical flow of synthesis and the critical analytical checkpoints.



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Caption: Synthetic route from 3-bromoaniline to the target alcohol, highlighting the Vilsmeier-Haack cyclization as the ring-forming step.

## Spectroscopic Characterization

This section details the expected spectral signatures. Note: Chemical shifts are reported in

(ppm) relative to TMS, typically in DMSO-

due to solubility.[1]

## A. Mass Spectrometry (MS)

The presence of both Chlorine and Bromine creates a distinct isotopic envelope that serves as a primary confirmation of identity.[1]

- Ionization Mode: ESI (+) or APCI (+)
- Molecular Ion ( ): 272 / 274 / 276
- Isotopic Pattern: A "3 : 4 : 1" approximate intensity ratio is diagnostic for a molecule containing one Br and one Cl atom.[1]

m/z Peak	Composition	Relative Intensity (Approx)	Origin
271.9		75%	M+H (Base)
273.9	&	100%	M+2 (Overlap)
275.9		25%	M+4

Interpretation: The overlap of the

and

isotopologues at M+2 results in the highest intensity peak in the cluster.

## B. Proton NMR ( <sup>1</sup>H NMR)

Solvent: DMSO-

(Recommended for hydroxyl proton visibility).[1] Frequency: 400 MHz or higher.

Position	Shift (ppm)	Multiplicity	Integral	Coupling (Hz)	Assignment Logic
H-4	8.45 - 8.55	Singlet (s)	1H	-	Diagnostic: Isolated proton on the hetero-ring; deshielded by peri-effect and C2-Cl.
H-8	8.10 - 8.20	Doublet (d)	1H		Meta-coupling to H-6. Deshielded by adjacent Nitrogen.[1]
H-5	7.90 - 8.00	Doublet (d)	1H		Ortho-coupling to H-6. Peri-position to H-4.[1]
H-6	7.65 - 7.75	dd	1H		Doublet of doublets (Ortho to H-5, Meta to H-8).
-OH	5.60 - 5.80	Triplet (t)	1H		Hydroxyl proton (visible in dry DMSO). Couples to .
-CH	4.60 - 4.70	Doublet (d)	2H		Benzylic methylene. Appears as singlet if

exchange  
occurs.[1]

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Critical Isomer Distinction:

- 7-Bromo isomer (Target): H-8 is a doublet ( Hz) showing meta-coupling. H-5 is a doublet ( Hz).[1]
- 6-Bromo isomer (Bedaquiline int.): H-5 is a doublet ( Hz, meta).[1] H-7 and H-8 show ortho coupling ( Hz). This coupling pattern is the definitive differentiator.

## C. Carbon NMR ( C NMR)

Solvent: DMSO-

. Key resonances confirm the quinoline core and oxidation state.[1]

- C-2 (Cl-C=N): ~148-150 ppm (Deshielded by N and Cl).
- C-4: ~135-137 ppm.[1][2]
- C-3: ~132-134 ppm (Substituted quaternary carbon).
- C-7 (C-Br): ~123-125 ppm (Distinctive upfield shift for C-Br compared to C-H).
- CH  
OH: ~60-62 ppm (Aliphatic region).[1]

## D. Infrared Spectroscopy (IR)

- O-H Stretch: 3200–3400 cm  
(Broad).[1]

- C=N / C=C Stretch: 1580–1620 cm

(Quinoline skeletal vibrations).[1]

- C-Cl / C-Br Stretch: 600–800 cm

(Fingerprint region, often multiple bands).

## Experimental Protocols

### Protocol 1: Sample Preparation for NMR

To ensure resolution of the hydroxyl coupling (vital for purity assessment):

- Dryness: Ensure the sample is vacuum-dried (>2 hours at 40°C) to remove trace water.[1]
- Solvent: Use ampouled DMSO-  
(99.9% D) to minimize water peak at 3.33 ppm.[1]
- Concentration: Dissolve 5–10 mg of sample in 0.6 mL solvent.
- Acquisition: Run at 298 K. If OH signal is broad, lower temperature to 280 K to slow exchange.

### Protocol 2: HPLC Purity Check

Before using this intermediate in subsequent couplings, verify purity to avoid regioisomeric byproducts.[1]

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 μm, 4.6 x 100 mm).[1]
- Mobile Phase A: Water + 0.1% Formic Acid.[1]
- Mobile Phase B: Acetonitrile.[1]
- Gradient: 5% B to 95% B over 10 minutes.
- Detection: UV at 254 nm (aromatic) and 220 nm (amide/general).[1]

## References

- Synthesis of Halogenated Quinolines: Baxendale, I. R., et al. "Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents."<sup>[1]</sup> Journal of Organic Chemistry. (2021).<sup>[1]</sup> (Provides foundational methods for metallation and functionalization of the quinoline ring at position 7).
- Vilsmeier-Haack Formylation Methodology: Romero, A. H., et al.<sup>[1]</sup> "A Modified Procedure for the Synthesis of 2-Chloroquinoline-3-Carbaldehydes Using Phosphorus Pentachloride." Synthetic Communications. (2016).<sup>[1]</sup> (Describes the synthesis of the aldehyde precursor which is reduced to the target methanol).
- Bedaquiline Intermediate Characterization: Saga, Y., et al. "Improved Synthesis and Isolation of Bedaquiline."<sup>[1]</sup> ACS Omega. (2020).<sup>[1]</sup> (Useful for comparing spectral data of the 6-bromo isomer against the 7-bromo target).
- Compound Registry & Physical Data: PubChem CID 17039813.<sup>[1]</sup> "**(7-Bromo-2-chloroquinolin-3-yl)methanol**."<sup>[3]</sup><sup>[4]</sup> National Center for Biotechnology Information.<sup>[1]</sup> (Verified CAS and physical property data).

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## Sources

- 1. 7-Chloroquinoline | C<sub>9</sub>H<sub>6</sub>ClN | CID 521963 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 2. [rsc.org](https://www.rsc.org) [[rsc.org](https://www.rsc.org)]
- 3. (7-Bromo-2-chloroquinolin-3-yl)methanol - Lead Sciences [[lead-sciences.com](https://www.lead-sciences.com)]
- 4. CAS 1017403-71-2 | (7-Bromo-2-chloroquinolin-3-yl)methanol - Synblock [[synblock.com](https://www.synblock.com)]
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